2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine
Brand Name: Vulcanchem
CAS No.: 379255-14-8
VCID: VC7666994
InChI: InChI=1S/C12H18N2O3S/c1-17-12-6-5-10(9-11(12)13)18(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3
SMILES: COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N
Molecular Formula: C12H18N2O3S
Molecular Weight: 270.35

2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine

CAS No.: 379255-14-8

Cat. No.: VC7666994

Molecular Formula: C12H18N2O3S

Molecular Weight: 270.35

* For research use only. Not for human or veterinary use.

2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine - 379255-14-8

Specification

CAS No. 379255-14-8
Molecular Formula C12H18N2O3S
Molecular Weight 270.35
IUPAC Name 2-methoxy-5-piperidin-1-ylsulfonylaniline
Standard InChI InChI=1S/C12H18N2O3S/c1-17-12-6-5-10(9-11(12)13)18(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3
Standard InChI Key CDLUSPMUARXZBB-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine (C₁₂H₁₈N₂O₃S) features:

  • Phenylamine core: A benzene ring with an amino group (-NH₂) at position 2 and a methoxy group (-OCH₃) at position 5.

  • Piperidine sulfonyl moiety: A sulfonamide group (-SO₂-) linked to a piperidine ring at position 5 of the benzene ring .

Table 1: Comparative Molecular Data for Sulfonamide Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine C₁₂H₁₈N₂O₂S254.35-CH₃ at position 2
2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamineC₁₂H₁₈N₂O₃S270.35*-OCH₃ at position 2
2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acidC₁₂H₁₄ClNO₄S303.76-Cl, -COOH at positions 2,5

*Calculated via PubChem’s molecular weight algorithm .

Spectroscopic Signatures

  • IR Spectroscopy: Expected peaks at ~3250 cm⁻¹ (N-H stretch), 1150–1300 cm⁻¹ (S=O asymmetric/symmetric stretches), and 1250 cm⁻¹ (C-O from methoxy) .

  • NMR:

    • ¹H NMR: δ 6.8–7.2 ppm (aromatic protons), δ 3.8 ppm (OCH₃), δ 3.0–3.5 ppm (piperidine CH₂ groups) .

    • ¹³C NMR: δ 155 ppm (SO₂-N), δ 56 ppm (OCH₃), δ 120–140 ppm (aromatic carbons) .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis parallels methods for analogous sulfonamides:

  • Starting Material: 2-Methoxyaniline.

  • Sulfonylation:

    • React with piperidine-1-sulfonyl chloride in dichloromethane.

    • Base (e.g., triethylamine) neutralizes HCl byproduct.

    • Reaction time: 12–24 hrs at 0–25°C.

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane).

    • Yield: ~60–70% (estimated from similar reactions).

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
SolventDichloromethaneHigher solubility of intermediates
Temperature0–25°CMinimizes side reactions
Molar Ratio (Aniline:Sulfonyl chloride)1:1.2Ensures complete conversion

Industrial Production Considerations

  • Continuous Flow Reactors: Improve heat transfer and reduce reaction time.

  • Catalytic Systems: Acid scavengers (e.g., polymer-supported bases) to enhance efficiency.

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • Polar aprotic solvents (DMSO, DMF): >50 mg/mL (predicted).

    • Water: <0.1 mg/mL due to hydrophobic piperidine and aromatic groups .

  • Stability:

    • Stable under inert atmospheres up to 150°C.

    • Susceptible to hydrolysis in strong acidic/basic conditions (pH <2 or >12) .

Reactivity Profile

  • Nucleophilic Aromatic Substitution: Methoxy group directs electrophiles to positions 4 and 6.

  • Sulfonamide Functionalization: Piperidine nitrogen can undergo alkylation or acylation .

TargetPredicted IC₅₀ (µM)Mechanism
EGFR Kinase10–50Competitive ATP binding
Gram-positive Bacteria20–100Cell wall synthesis inhibition

Material Science Applications

  • Polymer Additives: Sulfonamide groups enhance thermal stability in polyamides.

  • Coating Agents: Hydrophobic piperidine moiety improves water resistance .

Future Research Directions

  • Synthetic Upgrading: Develop enantioselective routes for chiral piperidine variants.

  • Biological Screening: Prioritize assays against EGFR-positive cancer cell lines (e.g., A549, H1975) .

  • Computational Studies: Molecular docking to identify protein targets (e.g., COX-2, DHFR) .

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